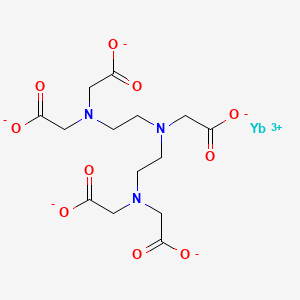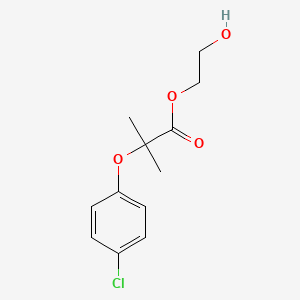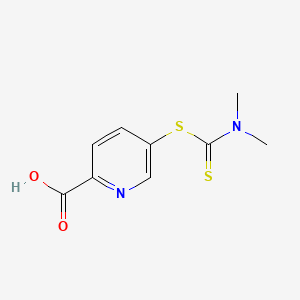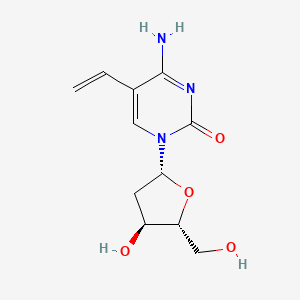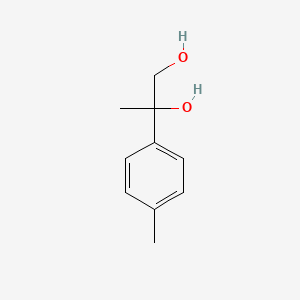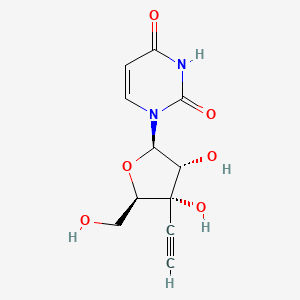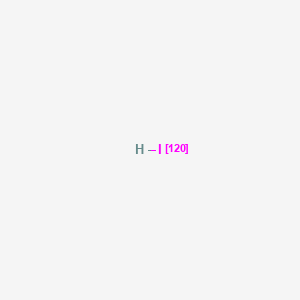![molecular formula C15H10F3N3 B1201970 N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Ouyang et al. (2016) established a rapid synthetic method for a compound related to N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine, highlighting its potential biological activities in medicine (Ouyang et al., 2016). Similarly, Xu Li-feng (2011) discussed the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, emphasizing the importance of quinazoline derivatives as nitrogen-containing heterocyclic compounds with significant biological activity (Xu Li-feng, 2011).
Pharmacological Investigations
Several studies have explored the pharmacological potential of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives. Saravanan et al. (2014) synthesized a series of novel 2-phenylquinazolin-4(3H)-one derivatives and evaluated their analgesic, anti-inflammatory, and antimicrobial activities (Saravanan et al., 2014). Furthermore, Dash et al. (2017) synthesized new quinazoline-4-one/4-thione derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Applications in Organic Light-Emitting Diodes (OLEDs)
The use of N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine derivatives in OLEDs has been a significant area of research. Su and Zheng (2018) synthesized and investigated iridium(III) complexes using 4-(4-(trifluoromethyl)phenyl) quinazoline as the main ligand for application in OLEDs, demonstrating good device performance (Su & Zheng, 2018). This suggests the potential of these derivatives in electronic and photonic applications.
Antiviral Activity
The antiviral properties of quinazolinamine derivatives have also been investigated. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation and evaluated their anti-Tobacco mosaic virus (TMV) activity, revealing weak to good antiviral activity (Luo et al., 2012).
Eigenschaften
Produktname |
N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine |
|---|---|
Molekularformel |
C15H10F3N3 |
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)10-4-3-5-11(8-10)21-14-12-6-1-2-7-13(12)19-9-20-14/h1-9H,(H,19,20,21) |
InChI-Schlüssel |
VCOMYMMMFREKQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
